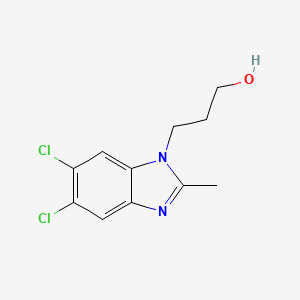
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities
Méthodes De Préparation
The synthesis of 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions . The reaction conditions can vary, but common methods include:
Condensation with aldehydes: This method involves the reaction of o-phenylenediamine with aldehydes in the presence of an acid catalyst.
Cyclization reactions: Cyclization of appropriate precursors under acidic or basic conditions to form the benzimidazole ring.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Benzimidazole-1-propanol, 5,6-dichloro-2-methyl- can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a similar mechanism of action to albendazole.
Thiabendazole: Used to treat parasitic worm infections and as a fungicide.
Propriétés
Numéro CAS |
113060-13-2 |
|---|---|
Formule moléculaire |
C11H12Cl2N2O |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
3-(5,6-dichloro-2-methylbenzimidazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H12Cl2N2O/c1-7-14-10-5-8(12)9(13)6-11(10)15(7)3-2-4-16/h5-6,16H,2-4H2,1H3 |
Clé InChI |
KYCISTYRQNEVDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2N1CCCO)Cl)Cl |
Solubilité |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide](/img/structure/B14166818.png)
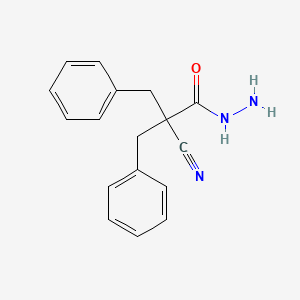
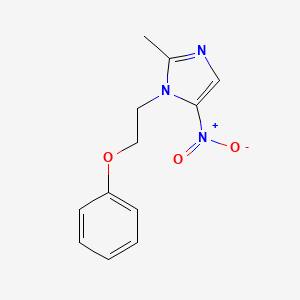
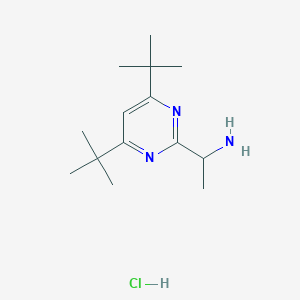
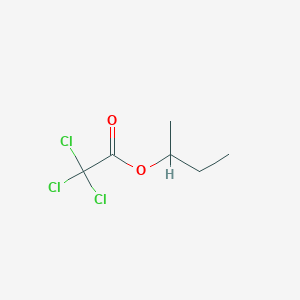

![1-[1-(4-Methylbenzene-1-sulfinyl)ethyl]cyclohexan-1-ol](/img/structure/B14166854.png)
![(8R,9S,13S,14S,17S)-13-methyl-2,4-dinitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14166858.png)
![4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B14166859.png)
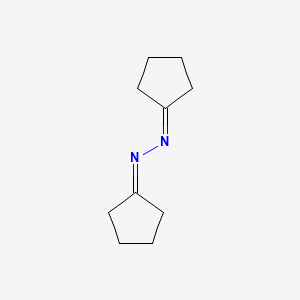
![1-Morpholin-4-yl-2-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-ethanone](/img/structure/B14166868.png)
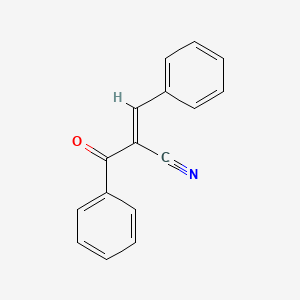
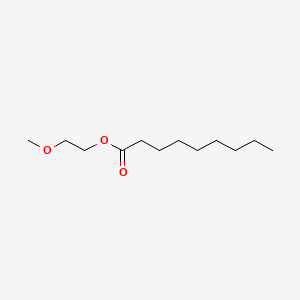
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)
